molecular formula C9H8FNO B11917711 5-Amino-7-fluoro-2,3-dihydroinden-1-one

5-Amino-7-fluoro-2,3-dihydroinden-1-one

Cat. No.: B11917711
M. Wt: 165.16 g/mol
InChI Key: BYIISIIMOMDNHY-UHFFFAOYSA-N
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Description

5-Amino-7-fluoro-2,3-dihydroinden-1-one is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-fluoro-2,3-dihydroinden-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of 2,3-dihydroinden-1-one followed by the introduction of an amino group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-fluoro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Amino-7-fluoro-2,3-dihydroinden-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-7-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2,3-dihydroinden-1-one: Lacks the amino group, making it less versatile in certain reactions.

    5-Amino-2,3-dihydroinden-1-one: Does not have the fluorine atom, which may affect its reactivity and binding properties.

Uniqueness

5-Amino-7-fluoro-2,3-dihydroinden-1-one is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and binding characteristics.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-amino-7-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8FNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2

InChI Key

BYIISIIMOMDNHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2F)N

Origin of Product

United States

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